molecular formula C14H8FN3O3 B5851080 2-(2-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

2-(2-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B5851080
M. Wt: 285.23 g/mol
InChI Key: CNOCWFZVKPHLPT-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as FNO and has a molecular formula of C15H8FN3O3. FNO has been synthesized using various methods and has shown promising results in different areas of research.

Mechanism of Action

The mechanism of action of FNO is not fully understood. However, studies have suggested that FNO acts by inhibiting the activity of certain enzymes involved in cancer progression. FNO has also been shown to selectively bind to copper ions, which can lead to the generation of reactive oxygen species, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
FNO has been shown to have various biochemical and physiological effects. Studies have shown that FNO can induce cell death in cancer cells by inhibiting the activity of certain enzymes involved in cancer progression. Additionally, FNO has been shown to selectively bind to copper ions, leading to the generation of reactive oxygen species, resulting in the death of cancer cells. FNO has also been shown to have potential applications in the detection of nitric oxide in biological systems.

Advantages and Limitations for Lab Experiments

One of the significant advantages of FNO is its potential applications in scientific research, including the detection of copper ions and nitric oxide in biological systems. Additionally, FNO has shown promising results as a potential therapeutic agent for the treatment of cancer. However, FNO has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on FNO. One of the significant directions is to further investigate its potential applications in the detection of copper ions and nitric oxide in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of FNO and its potential therapeutic applications for the treatment of cancer. Another future direction is to investigate the potential toxicity of FNO and its safety for use in biological systems.

Synthesis Methods

FNO can be synthesized using different methods, including the reaction of 2-fluoroaniline and 4-nitrobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzoyl chloride and 4-nitroaniline in the presence of a base. Additionally, FNO can be synthesized using a one-pot reaction involving the reaction of 2-fluoroaniline, 4-nitrobenzoyl chloride, and sodium azide.

Scientific Research Applications

FNO has been extensively studied for its potential applications in scientific research. One of the significant applications of FNO is its use as a fluorescent probe for the selective detection of copper ions in biological systems. FNO has also shown promising results in the detection of nitric oxide in biological systems. Additionally, FNO has been used as a potential therapeutic agent for the treatment of cancer due to its ability to inhibit the activity of certain enzymes involved in cancer progression.

properties

IUPAC Name

2-(2-fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FN3O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOCWFZVKPHLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

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